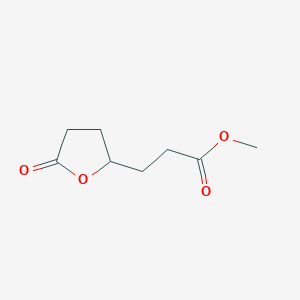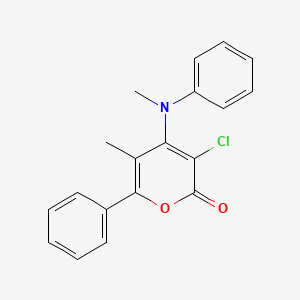
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the reaction of 3-chloro-5-methyl-4-nitroaniline with phenylacetic acid under specific conditions to form the desired pyran ring structure. The reaction conditions often include the use of solvents like water and sulfuric acid as a reactant. The nitro group is reduced using hypophosphorous acid, and iron powder is used to further reduce the intermediate to the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
科学的研究の応用
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-chloro-6-methylaniline: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
3-chloro-5-nitroaniline: Used in the synthesis of dyes and pigments.
Uniqueness
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
76312-43-1 |
|---|---|
分子式 |
C19H16ClNO2 |
分子量 |
325.8 g/mol |
IUPAC名 |
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one |
InChI |
InChI=1S/C19H16ClNO2/c1-13-17(21(2)15-11-7-4-8-12-15)16(20)19(22)23-18(13)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChIキー |
COKHEHBVLLNOAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)C(=C1N(C)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
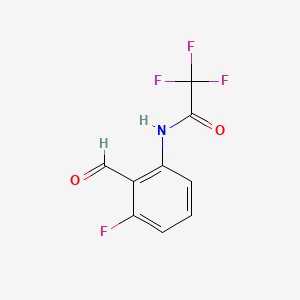
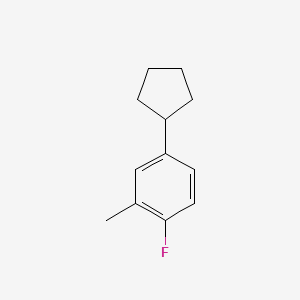
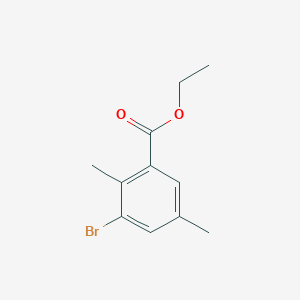
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
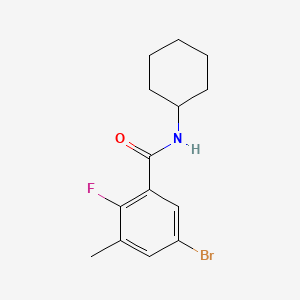
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
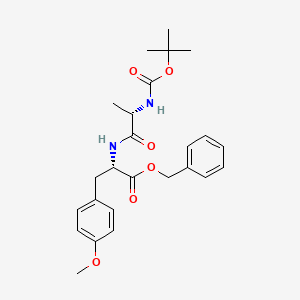
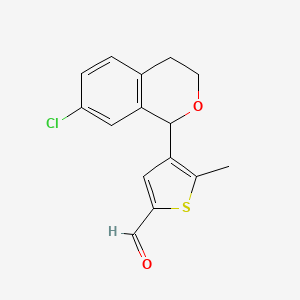
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
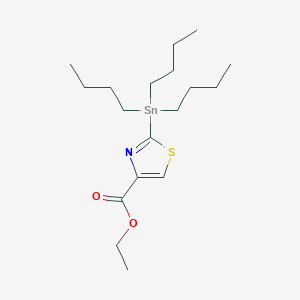
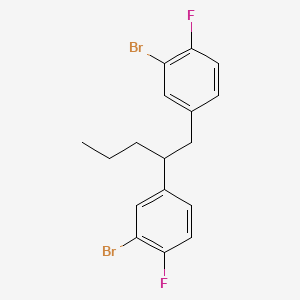
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)
